5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a carbothioamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate thiocarbamide derivative under acidic or basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens, alkylating agents; reactions are conducted in the presence of catalysts or under specific pH conditions to facilitate the substitution
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with modified functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites or receptor proteins, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in synthetic chemistry and potential therapeutic applications .
Properties
Molecular Formula |
C17H17N3OS |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C17H17N3OS/c1-21-14-9-7-13(8-10-14)16-11-15(19-20(16)17(18)22)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H2,18,22) |
InChI Key |
KDDOGHMAISXZPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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